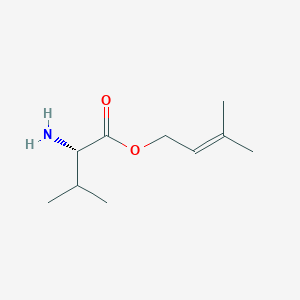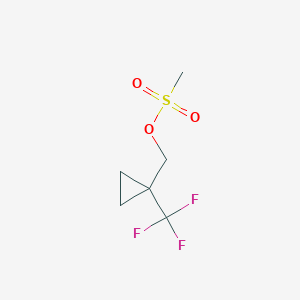
3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylbut-2-en-1-yl (2S)-2-amino-3-methylbutanoate, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the cannabinoid receptors in the brain, and its chemical structure closely resembles that of the natural cannabinoid THC.
Applications De Recherche Scientifique
Branched Chain Aldehydes in Foods
Branched aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal, are significant flavor compounds in various food products, including both fermented and non-fermented items. The production and degradation of these aldehydes from amino acids are well-documented, with a special focus on 3-methyl butanal's presence in different food products. Understanding the metabolic pathways of these compounds is crucial for controlling their formation to achieve desired levels in food, highlighting their importance in food science and technology (Smit, Engels, & Smit, 2009).
Isoacids in Ruminant Nutrition
Isoacids, including isobutyric, 2-methylbutyric, and isovaleric acid, play a significant role in the nutrition of ruminants. These compounds are produced in the digestive tracts of ruminants, primarily from the degradation products of amino acids like valine, isoleucine, leucine, and proline. They are used for the biosynthesis of these amino acids and higher branched-chain volatile fatty acids, affecting microbial fermentation positively and potentially influencing milk production and the performance of growing cattle (Andries, Buysse, Brabander, & Cottyn, 1987).
Metabolism and Toxicity of 2-Methylpropene
The metabolic fate and toxicity of 2-methylpropene (isobutene), a chemical used in the synthetic rubber industry, have been explored. It is metabolized to the primary metabolite 2-methyl-1,2-epoxypropane by liver tissue in both rodents and humans. Understanding its metabolic pathways and potential toxicity is crucial for assessing the risks associated with exposure to this compound (Cornet & Rogiers, 1997).
Methyl Farnesoate as a Crustacean Hormone
Methyl farnesoate (MF), a hormone in crustaceans, plays a critical role in regulating various physiological processes, including molting, reproduction, and metabolism. Its synthesis and secretion are regulated by specific peptides, indicating its significance as a hormone in crustacean biology (Nagaraju, 2007).
Di-Methyl Ether as an Alternative Fuel
The properties and application of di-methyl ether (DME) as a potential fuel for compression-ignition engines have been reviewed. DME's high cetane number and low auto-ignition temperature, combined with its soot-free combustion, make it a promising candidate for environmentally-friendly fuel in compression-ignition engines (Arcoumanis, Bae, Crookes, & Kinoshita, 2008).
Propriétés
IUPAC Name |
3-methylbut-2-enyl (2S)-2-amino-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)5-6-13-10(12)9(11)8(3)4/h5,8-9H,6,11H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHBCGXLUHNKFM-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC=C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC=C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B2767476.png)
![5-allyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767480.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2767482.png)

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/no-structure.png)

![Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2767486.png)
![methyl 4-(2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2767489.png)


![Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B2767495.png)


